molecular formula C14H11Cl2NO2S B12549800 N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide CAS No. 147116-69-6

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide

Cat. No.: B12549800
CAS No.: 147116-69-6
M. Wt: 328.2 g/mol
InChI Key: HZMJGWIPSJSUON-UHFFFAOYSA-N
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Description

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide is a chemical compound known for its reactivity and utility in organic synthesis. It is part of the sulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is particularly notable for its dichloro and phenylethylidene substituents, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is effective in producing highly reactive derivatives of the sulfonamide series. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oleum, concentrated sulfuric acid, and secondary amines. The reactions are typically carried out at room temperature or under cooling conditions to control the reactivity and yield of the products.

Major Products

The major products formed from these reactions include N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides and N,N-dialkyl-N’-(arenesulfonyl)formamidines. These products are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide involves its electrophilic nature due to the presence of strong electron-withdrawing dichloro groups. This enhances its reactivity with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates with nucleophilic reagents .

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloroethylidene)benzenesulfonamide: Similar in structure but with an additional chlorine atom, making it more reactive.

    N-(2,2-Dichloro-2-phenylethylidene)-4-methoxybenzenesulfonamide: Contains a methoxy group, which alters its reactivity and solubility properties.

Uniqueness

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide is unique due to its specific combination of dichloro and phenylethylidene substituents, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis.

Properties

CAS No.

147116-69-6

Molecular Formula

C14H11Cl2NO2S

Molecular Weight

328.2 g/mol

IUPAC Name

N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide

InChI

InChI=1S/C14H11Cl2NO2S/c15-14(16,12-7-3-1-4-8-12)11-17-20(18,19)13-9-5-2-6-10-13/h1-11H

InChI Key

HZMJGWIPSJSUON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=NS(=O)(=O)C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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